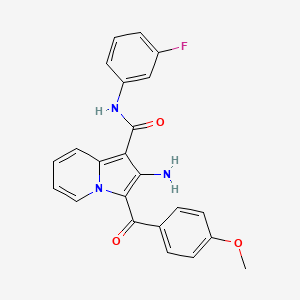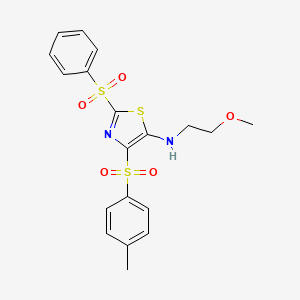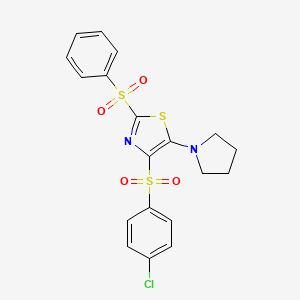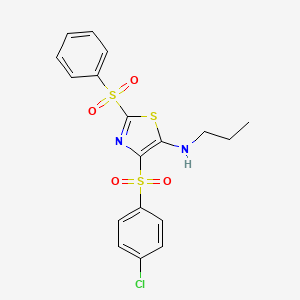![molecular formula C19H17N3O4 B6523486 5-(morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile CAS No. 931967-87-2](/img/structure/B6523486.png)
5-(morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile, or 5-MFC, is a small molecule compound that has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments for its unique properties and wide range of potential applications. 5-MFC is a useful tool for researchers as it can be used to study a variety of biochemical and physiological processes.
科学研究应用
5-MFC has been used in a variety of scientific research applications, including the study of cell signaling pathways and the identification of novel drug targets. It has also been used to study the mechanism of action of various drugs, as well as to study the effects of drugs on cell physiology. In addition, 5-MFC has been used to study the metabolism of drugs, as well as the pharmacokinetics and pharmacodynamics of drugs.
作用机制
5-MFC has been found to interact with various proteins and enzymes, including protein kinases, phosphatases, and G-protein coupled receptors. It has also been found to interact with various small molecules, including nucleic acids, hormones, and other xenobiotics. The exact mechanism of action of 5-MFC is not yet fully understood, however, it is believed to act as a modulator of cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MFC have been studied in a variety of experimental models. It has been found to modulate the activity of various proteins and enzymes, as well as to modulate the activity of various small molecules. In addition, 5-MFC has been found to modulate the expression of various genes, as well as to modulate the activity of various signaling pathways.
实验室实验的优点和局限性
The advantages of using 5-MFC in laboratory experiments include its low cost, its stability, and its ability to modulate a variety of cellular processes. The limitations of using 5-MFC in laboratory experiments include its potential toxicity, its limited availability, and its potential to interfere with other cellular processes.
未来方向
The potential future applications of 5-MFC include its use as a tool for drug discovery and development, as well as its use as a tool for studying the mechanism of action of various drugs. In addition, 5-MFC could be used to study the effects of various drugs on cell physiology, as well as to study the metabolism of drugs. Finally, 5-MFC could be used to study the pharmacokinetics and pharmacodynamics of various drugs.
合成方法
5-MFC can be synthesized from a variety of starting materials, such as morpholine, phenoxyacetic acid, and furan-2-carboxylic acid. The synthesis involves a multi-step process, beginning with the formation of the morpholine and phenoxyacetic acid precursors. The morpholine and phenoxyacetic acid are then reacted with furan-2-carboxylic acid to form the desired 5-MFC.
属性
IUPAC Name |
5-morpholin-4-yl-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c20-12-16-19(22-8-10-23-11-9-22)26-18(21-16)17-7-6-15(25-17)13-24-14-4-2-1-3-5-14/h1-7H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTCICIUULEIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6523407.png)
![4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523411.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6523419.png)
![4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523430.png)



![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523457.png)
![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523459.png)


![4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6523483.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523491.png)
![5-[(4-ethoxyphenyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523495.png)